3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione
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Overview
Description
3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups such as chloro, methoxyphenyl, and methylphenylamino groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions:
Amination: The attachment of the 3-methylphenylamino group can be done via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrrole intermediate.
Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique chemical properties could make it valuable in the production of materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function. The pathways involved would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione: Similar structure but with a different position of the methyl group.
3-chloro-1-(4-hydroxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione: Similar structure but with a hydroxy group instead of a methoxy group.
3-chloro-1-(4-methoxyphenyl)-4-[(3-ethylphenyl)amino]-1H-pyrrole-2,5-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(3-methylanilino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-4-3-5-12(10-11)20-16-15(19)17(22)21(18(16)23)13-6-8-14(24-2)9-7-13/h3-10,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZCCIBDGAYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352160 |
Source
|
Record name | 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1h-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-19-1 |
Source
|
Record name | 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1h-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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